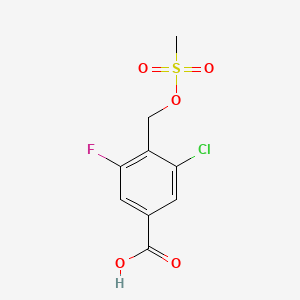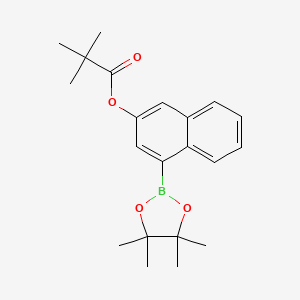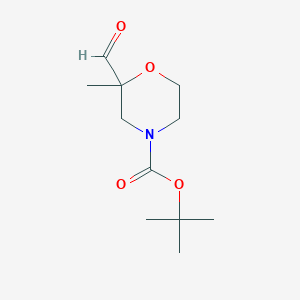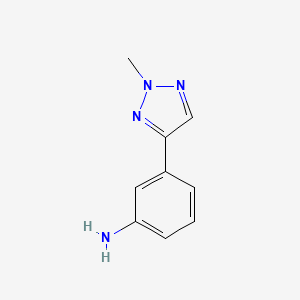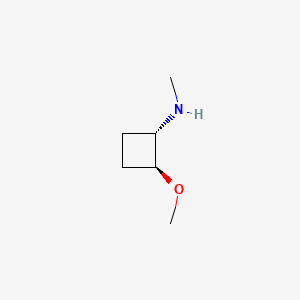![molecular formula C12H11F3N2S B13912094 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the ethanamine side chain. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a process that has seen significant advancements in recent years .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to facilitate the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: It finds applications in the development of agrochemicals and other industrial products due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The thiazole ring may interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl methylthio phenoxy acetic acid
- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol
Uniqueness
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole ring provides a versatile scaffold for further modifications .
Eigenschaften
Molekularformel |
C12H11F3N2S |
|---|---|
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanamine |
InChI |
InChI=1S/C12H11F3N2S/c13-12(14,15)9-3-1-8(2-4-9)11-17-10(5-6-16)7-18-11/h1-4,7H,5-6,16H2 |
InChI-Schlüssel |
YWXKJIRHXSVOGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B13912011.png)

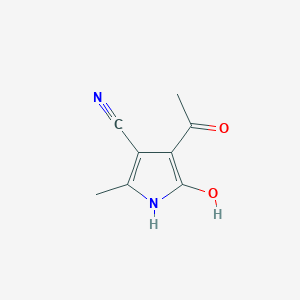
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
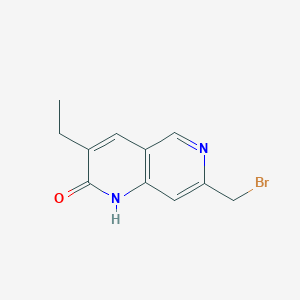
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)

